

Application of Ergothioneine in Cryopreservation of Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ergostine*

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Introduction

Cryopreservation is an indispensable technique for the long-term storage of viable cells, essential for research, cell-based therapies, and fertility preservation. However, the freeze-thaw process invariably induces cellular stress, primarily through the formation of intracellular ice crystals and increased oxidative stress, leading to reduced cell viability and functionality. Ergothioneine (EGT), a naturally occurring amino acid derivative with potent antioxidant properties, has emerged as a promising supplement in cryopreservation media to mitigate these detrimental effects. This document provides detailed application notes and protocols for the use of ergothioneine in the cryopreservation of various cell types, based on published research.

Ergothioneine is actively taken up by cells via the specific transporter OCTN1 (SLC22A4), allowing it to accumulate at high concentrations intracellularly, particularly within mitochondria. [1][2] Its primary mechanism of action in cryopreservation is the direct scavenging of reactive oxygen species (ROS), which are produced in excess during the freeze-thaw cycle. [3][4][5] By neutralizing these damaging molecules, ergothioneine helps to protect critical cellular components, including DNA, proteins, and lipids, from oxidative damage, thereby improving post-thaw cell survival and function. [6][7][8]

Data Presentation: Efficacy of Ergothioneine in Cryopreservation

The following tables summarize the quantitative data from various studies on the effects of ergothioneine supplementation in cryopreservation media.

Table 1: Effect of Ergothioneine on Cryopreserved Canine Sperm[9][10]

Parameter	Control	50 μ M EGT	100 μ M EGT	150 μ M EGT
Total Motility (%)	49.6	-	60.6	-
Progressive Motility (%)	20.1	-	26.4	-
Straight Line Velocity (VSL, μ m/s)	35.9	-	41.3	-
Rapid Sperm (%)	12.3	-	17.6	-
Abnormal Morphology (%)	Higher	-	Reduced	-
ROS Production	Higher	-	Reduced	-
Acrosomal Integrity (%)	Lower	Increased	Increased	Increased

Table 2: Effect of Ergothioneine on Cryopreserved Rooster Sperm[3][11]

Parameter	Control	5 μ M EGT	10 μ M EGT	15 μ M EGT	20 μ M EGT
Total Motility (%)	-	66.58	72.11	-	49.82
Progressive Motility (%)	-	-	-	-	18.99
Average Path Velocity (VAP, μ m/s)	-	34.54	37.28	-	-
Membrane Integrity (%)	Lower	-	68.62	-	-
Mitochondrial Activity (%)	Lower	Higher	69.12	-	-
Viability (%)	Lower	61.16	65.75	-	-
Apoptotic Sperm (%)	Higher	Lower	Lower	-	-
Dead Sperm (%)	Higher	Lower	Lower	-	-

Table 3: Effect of Ergothioneine on Cryopreserved Ram Sperm[12]

Parameter	Control (Soybean Lecithin Extender)	2 mM EGT	4 mM EGT	6 mM EGT	8 mM EGT
Total Motility (%)	Lower	-	-	Improved	-
Viability (%)	Lower	-	Improved	Improved	-
Membrane Functionality (HOS test, %)	Lower	Improved	Improved	Improved	Not Improved
Lipid Peroxidation (MDA concentration)	Higher	-	Reduced	Reduced	-

Table 4: Effect of L-Ergothioneine on Cryopreserved Bovine Embryos[7][13]

Parameter	Control	0.05 mM LE	0.1 mM LE
Post-warming Hatching Rate (%)	48.5	50.0	63.8
Blastocysts with Physiological ICM:Total Cells Ratio (%)	66.0	-	85.1
Average Number of Apoptotic Cells	9.1	-	4.3
Proportion of Apoptotic Cells (%)	8.1	-	3.6

Experimental Protocols

Protocol 1: Cryopreservation of Canine Sperm with Ergothioneine

This protocol is adapted from the methodology described by Villa-B et al. (2021).[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

1. Semen Collection and Initial Processing: a. Collect canine ejaculates and pool them. b. Place the raw semen in a 37°C water bath. c. Dilute the semen in a Tris-based extender to a concentration of 25×10^6 sperm/mL. The Tris-based extender consists of Tris (2.42 g), citric acid (1.48 g), fructose (1.00 g), glycerol (6.4 mL), gentamicin (25 mg), and penicillin (50,000 IU) in 100 mL of ultra-pure water. d. Supplement the extender with 20% egg yolk (diluted 3:1 v/v in ultra-pure water and centrifuged at $1600 \times g$ for 100 minutes).
2. Ergothioneine Supplementation: a. Prepare stock solutions of L-ergothioneine in the Tris-based extender. b. Divide the diluted semen into aliquots and add the ergothioneine stock solution to achieve final concentrations of 50 μ M, 100 μ M, and 150 μ M. Include a control group without ergothioneine.
3. Cryopreservation: a. Equilibrate the semen samples at 5°C for 60 minutes. b. Package the semen in 0.5-mL straws. c. Place the straws horizontally in nitrogen vapor, 4 cm from the surface of liquid nitrogen, for 15 minutes. d. Plunge the straws directly into liquid nitrogen for long-term storage.
4. Thawing: a. Thaw the straws in a 37°C water bath for 30 seconds.
5. Post-Thaw Evaluation: a. Evaluate sperm motility and kinetics using a computer-assisted sperm analysis (CASA) system. b. Assess morphology using eosin-nigrosin staining. c. Determine functional membrane integrity using a hypoosmotic swelling (HOS) test. d. Evaluate structural membrane and acrosome integrity, and mitochondrial membrane potential using fluorescence microscopy. e. Measure ROS production using spectrophotometry.

Protocol 2: Cryopreservation of Rooster Sperm with Ergothioneine

This protocol is based on the study by Mehdipour et al. (2021).[\[3\]](#)[\[11\]](#)

1. Semen Collection and Dilution: a. Pool rooster semen ejaculates with $\geq 80\%$ motility, a volume of 0.2 to 0.6 mL, a sperm concentration of $\geq 3 \times 10^9$ sperm/mL, and $\leq 10\%$ abnormal morphology. b. Dilute the pooled semen at 37°C in Lake extender. Lake extender is composed of D-fructose (8 g/L), sodium glutamate (19.2 g/L), polyvinylpyrrolidone (3 g/L), glycine (3.74 g/L), potassium citrate (5 g/L), and magnesium acetate (0.7 g/L), with a pH of 7.1 and osmolarity of 310 mOsm/kg.
2. Ergothioneine Supplementation: a. Prepare different aliquots of the Lake extender containing ergothioneine at final concentrations of 5 μM , 10 μM , 15 μM , and 20 μM . A control group without ergothioneine should also be prepared. b. Add the diluted semen to the extenders.
3. Cryopreservation: a. Load the semen into straws. b. Cool the straws from 5°C to -35°C at a rate of $7^\circ\text{C}/\text{min}$ in a programmable freezer. c. Hold the straws at -35°C for 10 minutes. d. Plunge the straws into liquid nitrogen for storage.
4. Thawing: a. Thaw the straws at either 37°C for 30 seconds or 60°C for 5 seconds in a water bath.
5. Post-Thaw Analysis: a. Analyze sperm motility parameters using a CASA system. b. Assess membrane integrity, abnormal morphology, viability, apoptotic status, and mitochondrial activity using flow cytometry. c. Determine lipid peroxidation levels.

Protocol 3: Cryopreservation of Bovine Embryos with L-Ergothioneine Supplemented Culture Medium

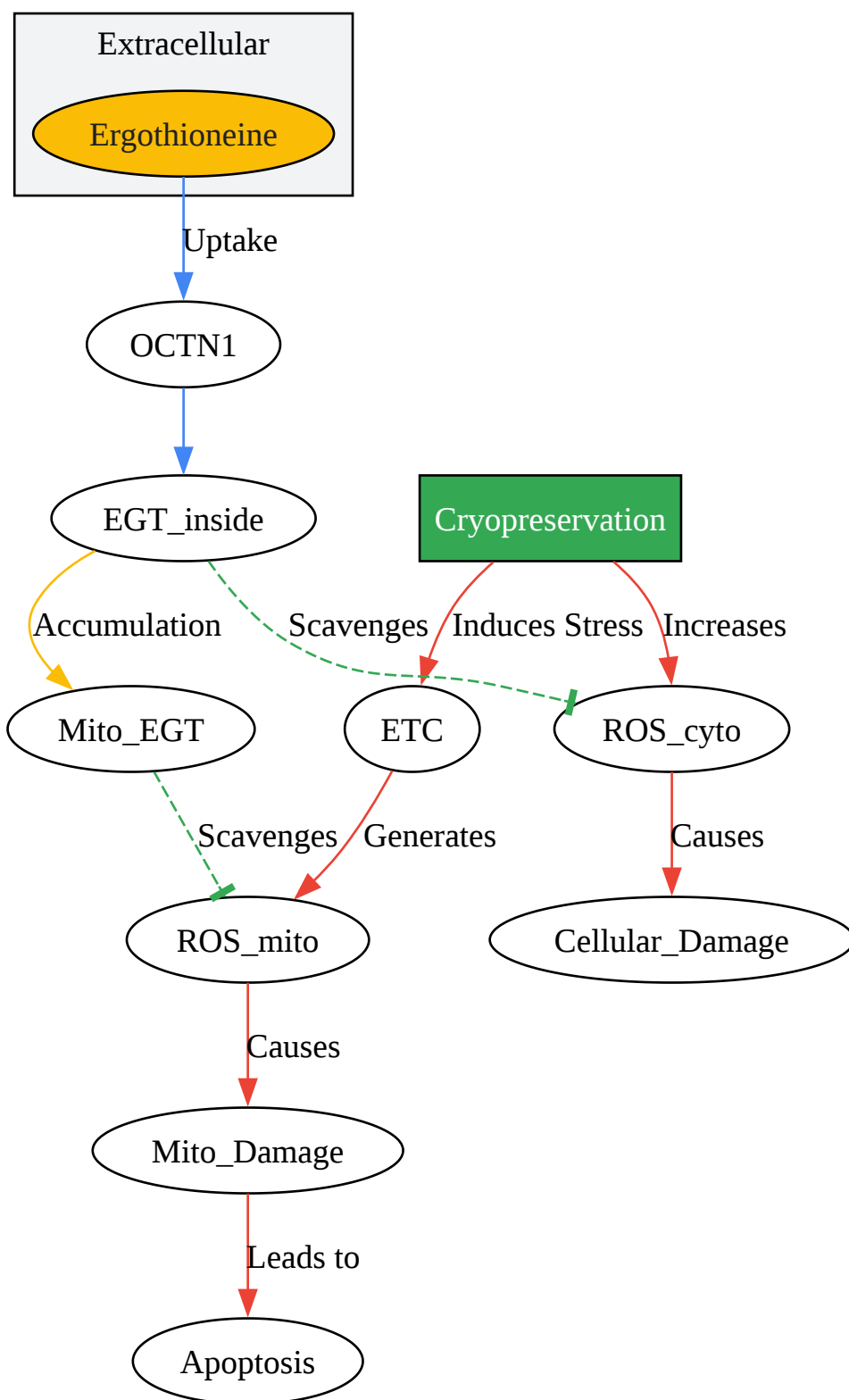
This protocol is derived from the work of Ambruosi et al. (2016).^{[7][13]}

1. In Vitro Production of Embryos: a. Mature and fertilize abattoir-derived oocytes in vitro according to standard procedures.
2. Embryo Culture with L-Ergothioneine: a. Twenty hours after in vitro fertilization (IVF), culture the presumptive zygotes in synthetic oviduct fluid. b. Supplement the culture medium with L-ergothioneine at final concentrations of 0.05 mM and 0.1 mM. Include a control group with no L-ergothioneine. c. Culture the embryos at 39°C in a humidified atmosphere of 5% CO_2 , 7% O_2 , and 88% N_2 .

3. Vitrification (Day 7): a. Assess embryo yields on Day 7. b. Vitrify the blastocysts using the Cryotop method with a solution containing 16.5% ethylene glycol, 16.5% DMSO, and 0.5 M sucrose.
4. Warming: a. Warm the vitrified blastocysts according to the Cryotop protocol.
5. Post-Warming Assessment: a. Culture the warmed blastocysts for 48 hours and assess hatching rates. b. On Day 8 of culture (for a separate cohort of embryos), perform transferase-mediated dUTP nick end labeling (TUNEL) to evaluate the apoptotic rate. c. Use differential staining to determine the allocation of cells to the inner cell mass (ICM) and trophectoderm.

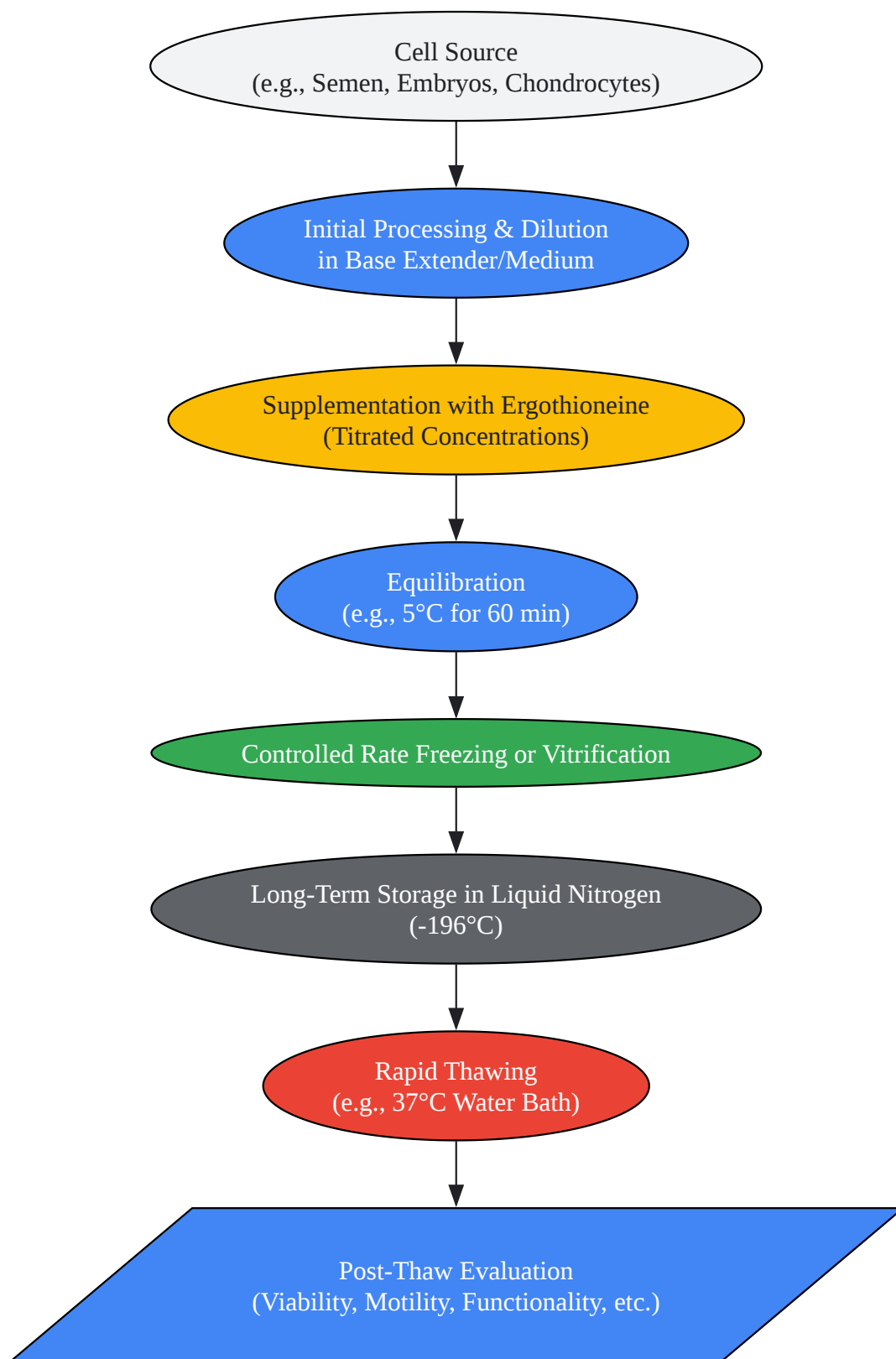
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of Ergothioneine's Cryoprotective Action.



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Caption: General Experimental Workflow for Ergothioneine in Cryopreservation.

Discussion and Future Perspectives

The presented data strongly support the beneficial role of ergothioneine as a cryoprotective agent for various cell types, particularly sperm and embryos. The optimal concentration of ergothioneine appears to be cell-type dependent, ranging from the micromolar (5-100 μM) for sperm to the millimolar (0.1 mM) for bovine embryos. The primary mechanism of action is attributed to its potent antioxidant capacity, which mitigates the oxidative stress inherent in the cryopreservation process.

While current research is concentrated on reproductive cells, the fundamental mechanism of ergothioneine's action—combating oxidative stress—suggests its potential applicability to a broader range of cells. Oxidative damage is a common challenge in the cryopreservation of many cell types, including hematopoietic stem cells, mesenchymal stem cells, hepatocytes, and chondrocytes.[8][14] Therefore, the protocols and findings presented here can serve as a valuable starting point for researchers and drug development professionals looking to optimize cryopreservation methods for other valuable cell lines and primary cells.

Future studies should focus on:

- Broadening the scope: Investigating the efficacy of ergothioneine in the cryopreservation of other clinically and commercially relevant cell types.
- Optimizing protocols: Fine-tuning ergothioneine concentrations, cryoprotectant combinations, and freezing/thawing rates for specific cell types.
- Elucidating detailed mechanisms: Further exploring the molecular pathways influenced by ergothioneine during cryopreservation beyond direct ROS scavenging.

In conclusion, ergothioneine is a valuable and promising supplement for enhancing the outcomes of cell cryopreservation. Its natural origin and potent, specific antioxidant activity make it an attractive candidate for improving the viability and functionality of cryopreserved cells for a wide array of research and therapeutic applications.

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